

An In-depth Technical Guide to the Biochemical Properties and Structure of Brutieridin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Brutieridin
Cat. No.:	B10837292

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brutieridin is a flavanone glycoside naturally occurring in the fruit of the bergamot plant (*Citrus bergamia*), which is primarily cultivated in Southern Italy.^[1] This compound has garnered significant research interest due to its potential health benefits, particularly its statin-like cholesterol-lowering effects.^{[2][3]} **Brutieridin**'s unique chemical structure, featuring two glycosidic bonds and multiple chiral centers, contributes to its biological activity.^{[1][2]} This guide provides a comprehensive overview of the biochemical properties, structure, and mechanism of action of **Brutieridin**, along with relevant experimental protocols and pathway diagrams.

Biochemical Properties and Structure

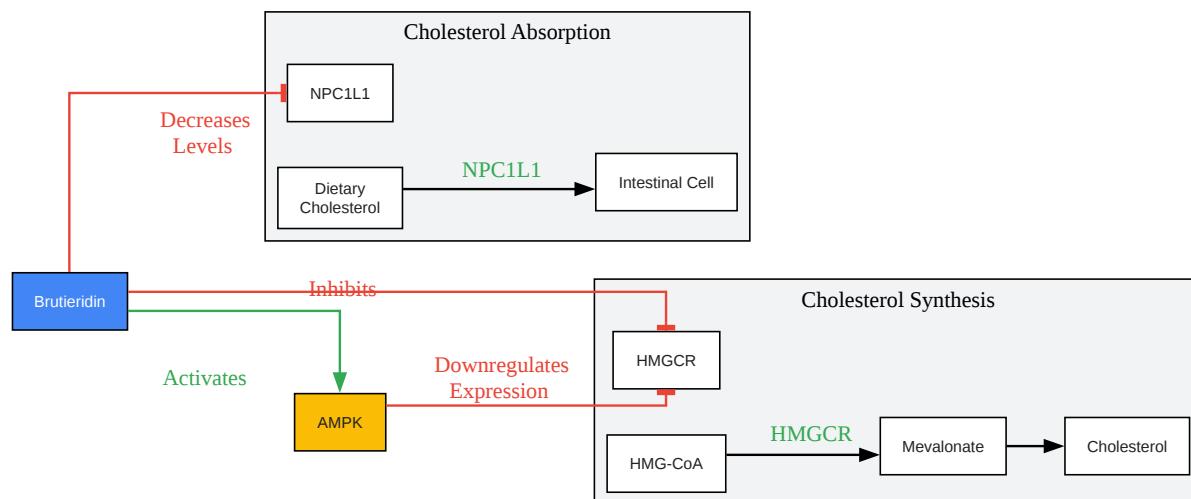
Brutieridin is characterized by a 3-hydroxy-3-methylglutaryl (HMG) moiety attached to a flavanone glycoside backbone, a structural feature that is key to its biological activity.^[4] This unique hybrid structure gives it both statin-like properties and the antioxidant benefits typical of flavonoids.^[1]

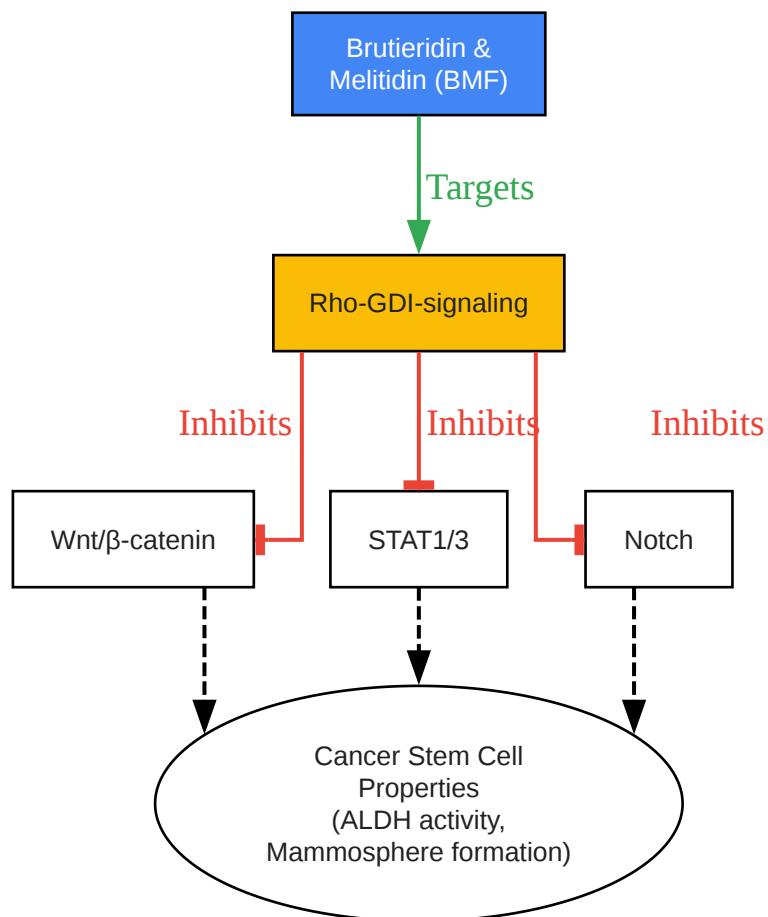
Chemical Structure

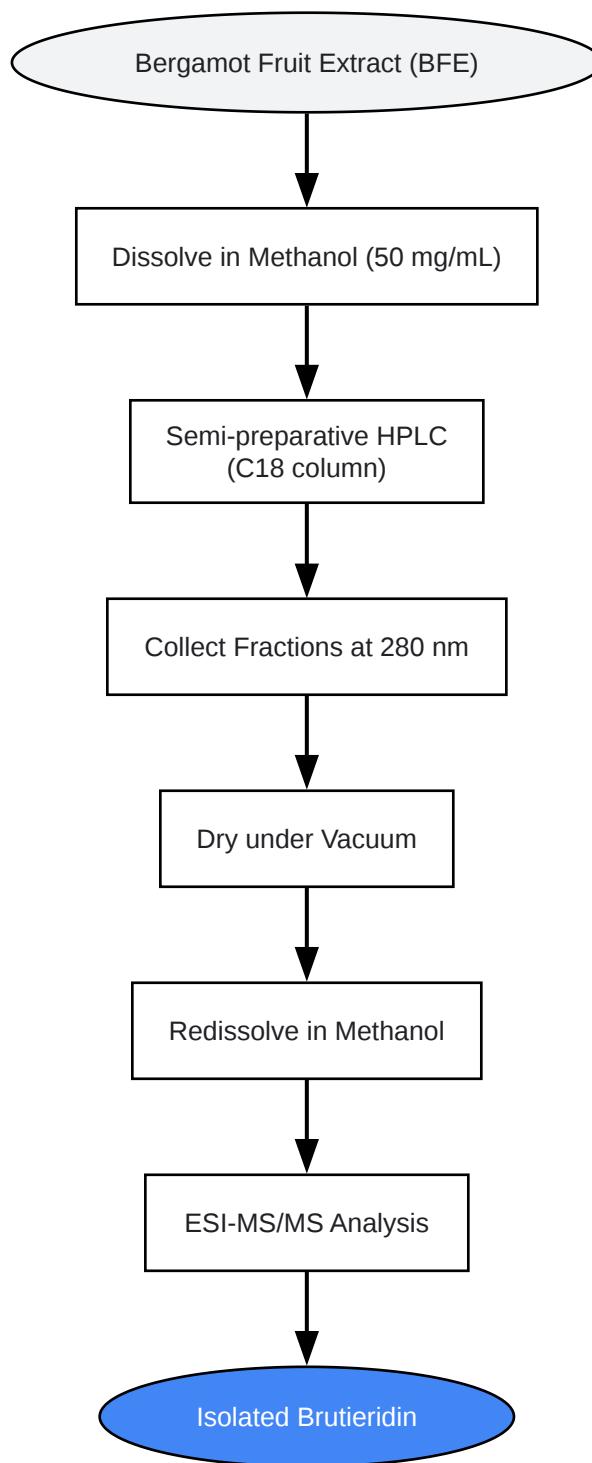
- IUPAC Name: 5-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid^{[2][3][5]}

- Molecular Formula: C₃₄H₄₂O₁₉[\[3\]](#)[\[5\]](#)[\[6\]](#)
- Canonical SMILES: C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--C--INVALID-LINK--C5=CC(=C(C=C5)OC)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)">C@@HO[\[2\]](#)[\[3\]](#)
- InChI Key: SHCWOSSXLG1QEO-CZFUJNBSSA-N[\[6\]](#)

Physicochemical Properties


Property	Value	Source
Molecular Weight	754.7 g/mol	[2][5]
Molar Mass	754.691 g·mol ⁻¹	[3]
Monoisotopic Mass	754.23202911 Da	[5]
CAS Number	1162664-57-4	[2][3][5]
PubChem CID	45279710	[3][5][6]
XLogP3-AA	-1.5	[5]
Hydrogen Bond Donor Count	12	[5]
Hydrogen Bond Acceptor Count	19	[5]
Rotatable Bond Count	13	[5]
Exact Mass	754.23202911 Da	[5]
Topological Polar Surface Area	298 Å ²	[5]
Heavy Atom Count	53	[5]
Complexity	1270	[5]


Mechanism of Action and Signaling Pathways


Brutieridin's primary mechanism of action involves the modulation of cholesterol metabolism, exhibiting statin-like properties.^{[1][3]} It also influences other significant signaling pathways implicated in cancer and inflammation.

Cholesterol Metabolism

Brutieridin's structural similarity to HMG-CoA allows it to act as a competitive inhibitor of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the cholesterol biosynthesis pathway.^[1] ^[2] This inhibition reduces the synthesis of mevalonate, a precursor to cholesterol.^[1] Unlike some statins, **Brutieridin** may also downregulate the expression of HMGCR in hepatic cells.^[1] Furthermore, it has been shown to reduce cholesterol uptake in Caco-2 cells, potentially by decreasing the levels of the Niemann-Pick C1 Like 1 (NPC1L1) cholesterol transporter.^[1]^[7] **Brutieridin** also works in concert with other bergamot polyphenols to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis that influences lipid and glucose metabolism.^[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Brutieridin | 1162664-57-4 | Benchchem [benchchem.com]
- 2. Buy Brutieridin | 1162664-57-4 [smolecule.com]
- 3. Brutieridin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Brutieridin | C34H42O19 | CID 45279710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. brutieridin - Wikidata [wikidata.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Biochemical Properties and Structure of Brutieridin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10837292#biochemical-properties-and-structure-of-brutieridin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com